An In-depth Technical Guide to (2R,3S)-3-Phenylisoserine Hydrochloride: Structure, Stereochemistry, and Biological Significance
An In-depth Technical Guide to (2R,3S)-3-Phenylisoserine Hydrochloride: Structure, Stereochemistry, and Biological Significance
(2R,3S)-3-Phenylisoserine hydrochloride is a chiral organic compound of significant interest to researchers and professionals in drug development, primarily due to its role as a key precursor in the semi-synthesis of the potent anti-cancer drug, Paclitaxel (Taxol®). This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, and its pivotal connection to the biological activity of taxanes.
Chemical Structure and Stereochemistry
(2R,3S)-3-Phenylisoserine is a non-proteinogenic amino acid characterized by a phenyl group and two chiral centers. The hydrochloride salt is formed by the protonation of the amino group.
Chemical Structure:
The structure of (2R,3S)-3-Phenylisoserine hydrochloride features a propanoic acid backbone with a hydroxyl group at the C2 position (α-carbon) and an ammonium (B1175870) group and a phenyl group at the C3 position (β-carbon).
Stereochemistry:
The designation "(2R,3S)" refers to the absolute configuration at the two stereocenters according to the Cahn-Ingold-Prelog priority rules. This specific stereoisomer, also known as the (αR,βS) isomer, is crucial for its biological role. The relative stereochemistry is syn, with the substituents on the C2 and C3 carbons oriented on the same side in a Fischer projection.
Below is a diagram illustrating the relationship between the core (2R,3S)-3-Phenylisoserine structure and its N-benzoyl derivative, which forms the C-13 side chain of Paclitaxel.
Physicochemical and Spectroscopic Data
While detailed experimental data for the hydrochloride salt is not extensively published, the following tables summarize key physicochemical properties for both the free amino acid and its widely studied N-benzoyl derivative.
Table 1: Physicochemical Properties
| Property | (2R,3S)-3-Phenylisoserine | N-Benzoyl-(2R,3S)-3-phenylisoserine | (2R,3S)-3-Phenylisoserine hydrochloride |
| Molecular Formula | C₉H₁₁NO₃[1][2] | C₁₆H₁₅NO₄[3][4] | C₉H₁₂ClNO₃[5][6] |
| Molecular Weight | 181.19 g/mol [1][2] | 285.29 g/mol [3] | 217.65 g/mol [5][6] |
| Appearance | Solid | Crystalline powder | White to off-white solid[5] |
| Melting Point | Not readily available | 169-172 °C | Not readily available |
| Optical Activity | [α] = (-)[1] | [α]20/D = -40° (c=1.0 in ethanol) | Not readily available |
Table 2: Spectroscopic Data References for N-Benzoyl-(2R,3S)-3-phenylisoserine
| Spectroscopic Technique | Key Findings/Reference |
| ¹H NMR | Spectra available from commercial suppliers and in databases.[3] |
| ¹³C NMR | Spectra available from commercial suppliers and in databases.[3] |
| FTIR | Spectrum available in databases, typically showing characteristic amide and carboxylic acid stretches.[3] |
| Mass Spectrometry | Fragmentation patterns available in databases, with a prominent peak for the benzoyl cation.[3] |
Synthesis Overview
One common approach involves the asymmetric dihydroxylation of cinnamates, followed by the introduction of the amino group with stereochemical control. Another strategy utilizes a chiral auxiliary, such as an Evans auxiliary, to direct the stereoselective addition of an amine equivalent to a phenylpropanoid precursor.
The following diagram outlines a generalized workflow for the asymmetric synthesis of the Paclitaxel side chain precursor.
Biological Significance and Signaling Pathways
The biological importance of (2R,3S)-3-Phenylisoserine lies in its incorporation as the N-benzoyl derivative into the Paclitaxel molecule. This side chain is essential for the potent anti-cancer activity of Paclitaxel, which functions by stabilizing microtubules.
Mechanism of Action:
Paclitaxel binds to the β-tubulin subunit of microtubules, promoting the assembly of tubulin into stable, non-functional microtubules and inhibiting their depolymerization. This disruption of normal microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).
Signaling Pathways in Paclitaxel-Induced Apoptosis:
The stabilization of microtubules by Paclitaxel triggers a cascade of downstream signaling events. Several key pathways have been implicated in mediating the apoptotic response, including:
-
JNK/SAPK Pathway: The c-Jun N-terminal kinase (JNK)/stress-activated protein kinase (SAPK) pathway is a critical mediator of stress-induced apoptosis. Paclitaxel treatment has been shown to activate JNK, which in turn can lead to the phosphorylation of Bcl-2 family proteins, promoting apoptosis.
-
NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway is also modulated by Paclitaxel. Paclitaxel can induce the degradation of IκB-α, leading to the activation and nuclear translocation of NF-κB, which can contribute to the apoptotic response.[7]
-
AKT/MAPK Pathway: Paclitaxel has been shown to inhibit the pro-survival PI3K/AKT pathway while activating the pro-apoptotic MAPK pathway in some cancer cell lines.[8]
The following diagram illustrates a simplified overview of the signaling pathways involved in Paclitaxel-induced apoptosis.
Experimental Protocols
Tubulin Polymerization Assay:
A key in vitro experiment to assess the activity of microtubule-stabilizing agents like Paclitaxel (and by extension, the importance of its side chain) is the tubulin polymerization assay.
Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in absorbance (turbidity) at 340 nm. Stabilizing agents will enhance the rate and extent of polymerization.
General Protocol:
-
Purified tubulin is kept on ice to prevent spontaneous polymerization.
-
A reaction mixture is prepared containing tubulin, a GTP-containing buffer, and the test compound (e.g., Paclitaxel) or a vehicle control.
-
The reaction is initiated by warming the mixture to 37°C.
-
The absorbance at 340 nm is measured over time in a temperature-controlled spectrophotometer.
-
An increase in absorbance indicates microtubule formation.
Table 3: Quantitative Data on Paclitaxel's Effect on Microtubule Dynamics and Cell Viability
| Parameter | Cell Line | Paclitaxel Concentration | Effect |
| Microtubule Shortening Rate | Caov-3 (ovarian adenocarcinoma) | 25 nM | 32% inhibition[9][10] |
| Microtubule Growing Rate | Caov-3 (ovarian adenocarcinoma) | 25 nM | 20% inhibition[9][10] |
| IC₅₀ (Clonogenic Assay) | H460 (lung cancer) | 1.8 ± 0.2 nM | 50% inhibition of colony formation[11] |
| Mitotic Arrest | H460 (lung cancer) | 20 nM | Significant increase in G2/M population[11] |
| Apoptosis | H460 (lung cancer) | ≥ 40 nM | Significant increase in apoptotic cells[11] |
Conclusion
(2R,3S)-3-Phenylisoserine hydrochloride is a fundamentally important molecule in the field of medicinal chemistry and oncology. Its precise stereochemistry is a prerequisite for the potent biological activity of Paclitaxel. Understanding the structure, synthesis, and biological role of this compound and its derivatives is crucial for the development of new anti-cancer therapies and for optimizing the efficacy of existing taxane-based drugs. Further research into detailed synthetic protocols and comprehensive spectroscopic characterization of the hydrochloride salt will be valuable for the scientific community.
References
- 1. GSRS [precision.fda.gov]
- 2. 3-Phenylisoserine, (2R,3S)- | C9H11NO3 | CID 7020763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Benzoyl-3-phenylisoserine, (2R,3S)- | C16H15NO4 | CID 2762289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alentris.org [alentris.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. molbiolcell.org [molbiolcell.org]
- 10. Taxol Suppresses Dynamics of Individual Microtubules in Living Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
